Cas no 1368005-00-8 (4-cyclopropylthiophen-3-amine)

4-cyclopropylthiophen-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropylthiophen-3-amine
- 1368005-00-8
- AKOS022718586
- EN300-1236380
-
- インチ: 1S/C7H9NS/c8-7-4-9-3-6(7)5-1-2-5/h3-5H,1-2,8H2
- InChIKey: YXZZPIAMFYLUKC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=C1)C1CC1)N
計算された属性
- せいみつぶんしりょう: 139.04557046g/mol
- どういたいしつりょう: 139.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.3Ų
4-cyclopropylthiophen-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1236380-0.5g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.5g |
$946.0 | 2023-05-25 | ||
Enamine | EN300-1236380-0.05g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.05g |
$827.0 | 2023-05-25 | ||
Enamine | EN300-1236380-50mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1236380-100mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-1236380-1000mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-1236380-1.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 1g |
$986.0 | 2023-05-25 | ||
Enamine | EN300-1236380-0.1g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 0.1g |
$867.0 | 2023-05-25 | ||
Enamine | EN300-1236380-10.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 10g |
$4236.0 | 2023-05-25 | ||
Enamine | EN300-1236380-5.0g |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-1236380-10000mg |
4-cyclopropylthiophen-3-amine |
1368005-00-8 | 10000mg |
$4236.0 | 2023-10-02 |
4-cyclopropylthiophen-3-amine 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-cyclopropylthiophen-3-amineに関する追加情報
Comprehensive Overview of 4-cyclopropylthiophen-3-amine (CAS No. 1368005-00-8): Properties, Applications, and Industry Insights
The compound 4-cyclopropylthiophen-3-amine (CAS No. 1368005-00-8) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This thiophene derivative, characterized by a cyclopropyl substituent at the 4-position and an amine group at the 3-position, exhibits promising reactivity profiles for heterocyclic synthesis. Recent literature highlights its role as a building block in developing novel small-molecule inhibitors, particularly in kinase-targeted therapies – a hot topic in oncology drug discovery.
From a molecular perspective, the 1368005-00-8 compound demonstrates intriguing electronic properties. The cyclopropyl-thiophene core creates significant ring strain, while the electron-rich amine group facilitates diverse cross-coupling reactions. These characteristics make it valuable for structure-activity relationship (SAR) studies, especially when researchers investigate bioisosteric replacements in lead optimization phases. Current patent analyses reveal growing interest in this scaffold for central nervous system (CNS) therapeutics, aligning with industry trends toward neurological disorder treatments.
The synthetic accessibility of 4-cyclopropylthiophen-3-amine has been improved through recent methodological advances. Modern catalytic cyclopropanation techniques and transition-metal-mediated aminations now enable more efficient production of this pharmacophore. These developments address frequent search queries regarding cost-effective synthesis and scale-up challenges for such specialized intermediates. Notably, its logP value and hydrogen bond acceptor/donor counts make it particularly interesting for drug permeability optimization – a key consideration in blood-brain barrier penetration studies.
In material science applications, the thiophene-amine moiety of CAS 1368005-00-8 shows potential for organic electronic materials. Its conjugated system and redox-active properties are being explored for organic thin-film transistors (OTFTs) and photovoltaic devices, coinciding with rising interest in sustainable energy solutions. The compound's thermal stability and crystallinity parameters have become subjects of recent investigations, as evidenced by growing academic publications on π-conjugated systems for flexible electronics.
Analytical characterization of 4-cyclopropylthiophen-3-amine typically involves advanced techniques like LC-MS purity analysis and multinuclear NMR spectroscopy. These methods verify the compound's structural integrity and assess potential regioisomeric impurities – common concerns raised in quality control forums. Recent improvements in chiral separation methods have also enabled studies of its enantiomeric forms, important for stereoselective synthesis applications in asymmetric catalysis.
The commercial availability of 1368005-00-8 has expanded significantly, with multiple chemical suppliers now offering it in various packaging scales. Market intelligence suggests increasing procurement for high-throughput screening libraries, reflecting its utility in fragment-based drug design. Current pricing trends and supply chain dynamics for such fine chemicals remain active discussion topics in procurement specialist communities, especially regarding lead time optimization and custom synthesis options.
Environmental and safety assessments of 4-cyclopropylthiophen-3-amine indicate favorable ecotoxicological profiles compared to heavier heterocyclic compounds. Its biodegradation pathways and metabolic stability are subjects of ongoing ADME studies, particularly relevant to green chemistry initiatives. These aspects address growing concerns about sustainable chemical processes frequently searched by EHS professionals and regulatory affairs specialists.
Future research directions for this compound likely include exploration of its metal complexation behavior for catalytic applications and further investigation of its photophysical properties. The scientific community continues to study its potential as a ligand precursor in coordination chemistry, while material scientists examine its self-assembly characteristics for nanostructured materials. These diverse applications ensure that CAS 1368005-00-8 will remain an important compound in multiple cutting-edge research fields.
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